

Benchmarking Tenorite's Performance in Solar Cells: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **TENORITE**

Cat. No.: **B1171815**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient, cost-effective, and earth-abundant photovoltaic materials is a cornerstone of renewable energy research. Tenorite, or copper(II) oxide (CuO), a p-type semiconductor, has garnered interest as a potential material for solar cell applications due to its natural abundance, non-toxicity, and favorable optical properties. This guide provides an objective comparison of tenorite-based solar cells with two leading photovoltaic technologies: perovskite and crystalline silicon solar cells. The performance metrics are supported by experimental data from peer-reviewed literature, and a detailed, representative experimental protocol for the fabrication and characterization of tenorite heterojunction solar cells is provided.

Comparative Performance of Solar Cell Technologies

The performance of solar cells is primarily evaluated by four key parameters: Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), and Fill Factor (FF). The following table summarizes these metrics for tenorite, perovskite, and silicon solar cells based on reported experimental findings. It is important to note that the performance of tenorite solar cells is an active area of research, and the reported efficiencies can vary significantly based on the device architecture and fabrication methods.

Parameter	Tenorite (CuO)	Perovskite (Single Junction)	Crystalline Silicon (Commercial)
Power Conversion Efficiency (PCE)	0.41% - 2.68% [1] [2]	>25% [3] [4]	~22% [5]
Open-Circuit Voltage (Voc)	~0.421 V [1]	>1.1 V	~0.65 V [6]
Short-Circuit Current Density (Jsc)	~4.5 mA/cm ² [1]	>25 mA/cm ²	~35 mA/cm ² [6]
Fill Factor (FF)	Low (not always reported)	>80%	75% - 80% [6]

Note: The values for Tenorite (CuO) solar cells are based on laboratory-scale devices and can vary. The performance of Perovskite and Crystalline Silicon solar cells represents the state-of-the-art for each technology under standard test conditions (AM 1.5G illumination).

Experimental Protocol: Fabrication and Characterization of a Tenorite (CuO) Heterojunction Solar Cell

This section outlines a representative experimental protocol for the fabrication and characterization of a p-CuO/n-Si heterojunction solar cell, a common architecture for tenorite-based devices.

I. Substrate Preparation

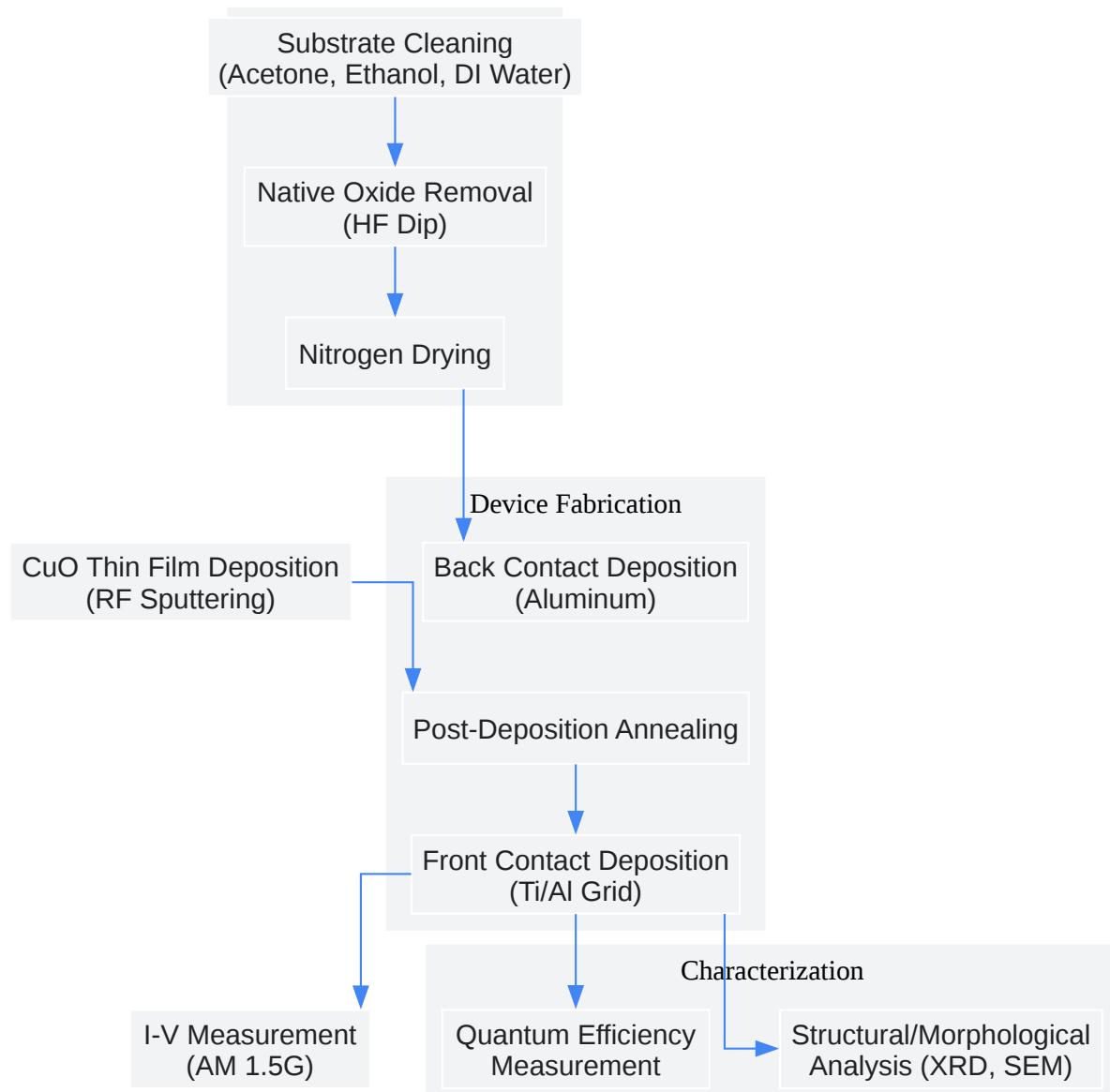
- Substrate Cleaning: Begin with n-type silicon (n-Si) wafers as the substrate. Clean the wafers sequentially in ultrasonic baths of acetone, ethanol, and deionized water for 15 minutes each to remove organic and inorganic contaminants.
- Native Oxide Removal: Immerse the cleaned n-Si wafers in a dilute hydrofluoric acid (HF) solution (e.g., 5%) for 60 seconds to remove the native silicon dioxide (SiO_2) layer.
- Drying: Dry the wafers using a nitrogen gas stream.

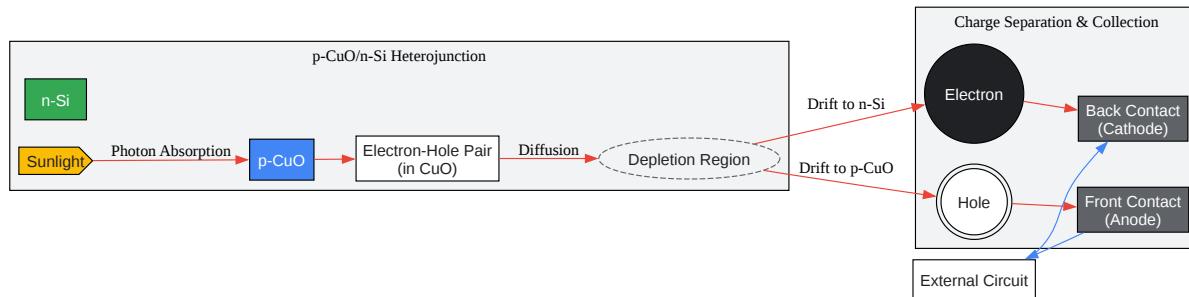
II. Deposition of Tenorite (CuO) Thin Film

- Sputtering Target: Use a high-purity CuO target for the deposition process.
- Sputtering System: Place the cleaned n-Si substrates into a radio frequency (RF) magnetron sputtering system.
- Deposition Conditions:
 - Base Pressure: Evacuate the chamber to a base pressure of less than 5×10^{-6} Torr.
 - Working Pressure: Introduce high-purity argon (Ar) gas to maintain a working pressure in the range of 3 to 35 mTorr.
 - RF Power: Apply an RF power of 150 W to the CuO target.
 - Deposition Time: The deposition time will determine the thickness of the CuO film (e.g., for a 100 nm film).
- Annealing: Post-deposition, anneal the CuO film at 300°C in a controlled atmosphere (e.g., air or nitrogen) for a duration ranging from 1 minute to 1 hour to improve crystallinity.[\[1\]](#)

III. Fabrication of Metal Contacts

- Back Contact: Deposit a layer of aluminum (Al) on the backside of the n-Si wafer using thermal evaporation or sputtering to form the back contact.


- Front Contact: To create the top electrode on the CuO layer, a grid pattern of a suitable metal (e.g., titanium followed by aluminum, or a transparent conducting oxide like ITO) is deposited.^[1] This can be achieved through a shadow mask during evaporation or sputtering.


IV. Characterization of the Solar Cell

- Current-Voltage (I-V) Measurement:
 - Use a solar simulator with a standard AM 1.5G spectrum (1000 W/m²).
 - Connect the fabricated solar cell to a source meter unit.
 - Measure the current density as a function of voltage to determine the key performance parameters: PCE, Voc, J_{sc}, and FF.
- Quantum Efficiency (QE) Measurement:
 - Use a quantum efficiency measurement system to determine the incident photon-to-current conversion efficiency (IPCE) at different wavelengths of light. This provides insights into the spectral response of the solar cell.
- Structural and Morphological Analysis:
 - X-ray Diffraction (XRD): To confirm the crystalline structure and phase purity of the CuO thin film.
 - Scanning Electron Microscopy (SEM): To observe the surface morphology and cross-section of the fabricated device.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the fabrication and testing of a tenorite-based heterojunction solar cell.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Current Status and Future Prospects of Copper Oxide Heterojunction Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chalcogen.ro [chalcogen.ro]
- 3. Photovoltaic Technology: Power Conversion Efficiency of Solar Cells: A Review [ouci.dntb.gov.ua]
- 4. asianpubs.org [asianpubs.org]
- 5. ceramics.org [ceramics.org]
- 6. ocw.tudelft.nl [ocw.tudelft.nl]

- To cite this document: BenchChem. [Benchmarking Tenorite's Performance in Solar Cells: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1171815#benchmarking-tenorite-s-performance-in-solar-cells\]](https://www.benchchem.com/product/b1171815#benchmarking-tenorite-s-performance-in-solar-cells)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com